molecular formula C22H31FO7S B13424937 21-Methanesulfonate 9alpha-Fluorohydrocortisone

21-Methanesulfonate 9alpha-Fluorohydrocortisone

Cat. No.: B13424937
M. Wt: 458.5 g/mol
InChI Key: JIVIIFWTEUUGLE-GMGVFCHCSA-N
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Description

21-Methanesulfonate 9alpha-Fluorohydrocortisone is a synthetic corticosteroid compound. It is structurally related to fludrocortisone, a well-known mineralocorticoid used in the treatment of adrenocortical insufficiency and salt-losing adrenogenital syndrome . This compound is characterized by the presence of a methanesulfonate group and a fluorine atom at the 9alpha position, which significantly enhances its biological activity.

Preparation Methods

The synthesis of 21-Methanesulfonate 9alpha-Fluorohydrocortisone involves several steps, starting from a suitable steroid precursor. The key steps include:

    Introduction of the Fluorine Atom: This is typically achieved through fluorination reactions using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Methanesulfonate Group Addition: Methanesulfonic acid (MSA) is used to introduce the methanesulfonate group.

Industrial production methods often involve optimizing these reactions to achieve high yields and purity, using advanced techniques like continuous flow chemistry and high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

21-Methanesulfonate 9alpha-Fluorohydrocortisone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methanesulfonate group, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and the use of catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

21-Methanesulfonate 9alpha-Fluorohydrocortisone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 21-Methanesulfonate 9alpha-Fluorohydrocortisone involves its interaction with mineralocorticoid receptors in the body. The fluorine atom at the 9alpha position enhances its binding affinity to these receptors, leading to increased sodium retention and potassium excretion. This results in the regulation of electrolyte balance and blood pressure . The methanesulfonate group may also play a role in modulating the compound’s pharmacokinetics and bioavailability .

Comparison with Similar Compounds

21-Methanesulfonate 9alpha-Fluorohydrocortisone can be compared with other similar compounds, such as:

    Fludrocortisone: A synthetic mineralocorticoid with similar therapeutic uses but lacking the methanesulfonate group.

    Hydrocortisone: A corticosteroid with broader anti-inflammatory effects but lower mineralocorticoid activity.

    Prednisolone: Another corticosteroid with potent anti-inflammatory properties but different receptor binding profiles.

The uniqueness of this compound lies in its enhanced mineralocorticoid activity due to the presence of both the fluorine atom and the methanesulfonate group, making it a valuable compound for specific therapeutic applications .

Properties

Molecular Formula

C22H31FO7S

Molecular Weight

458.5 g/mol

IUPAC Name

[2-[(8S,9R,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] methanesulfonate

InChI

InChI=1S/C22H31FO7S/c1-19-8-6-14(24)10-13(19)4-5-16-15-7-9-21(27,18(26)12-30-31(3,28)29)20(15,2)11-17(25)22(16,19)23/h10,15-17,25,27H,4-9,11-12H2,1-3H3/t15-,16-,17-,19?,20-,21-,22-/m0/s1

InChI Key

JIVIIFWTEUUGLE-GMGVFCHCSA-N

Isomeric SMILES

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1CC[C@@]2(C(=O)COS(=O)(=O)C)O)CCC4=CC(=O)CCC43C)F)O

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2(C(CC4(C3CCC4(C(=O)COS(=O)(=O)C)O)C)O)F

Origin of Product

United States

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